3-Deazaadenosine

HIV-1 antiviral p24 antigen

3-Deazaadenosine (3-DZA, c3Ado) is the only adenosine analogue combining potent SAH hydrolase inhibition (Ki=3.9 μM) with dual methylation-dependent and -independent activities. Unlike 3-deazaaristeromycin or DZNep, it uniquely inhibits macrophage chemotaxis and directly blocks MEK1/2 and IKKα/β kinase activity while suppressing Ras-dependent proliferative signaling in VSMCs. Its distinct profile makes it irreplaceable for studying m6A RNA modification, NF-κB signaling, and filovirus replication. Ensure reproducibility with this validated, high-purity tool.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 6736-58-9
Cat. No. B1664127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deazaadenosine
CAS6736-58-9
Synonyms3-Deazaadenosine;  Deaza-Ado;  Adenosine, 3-deaza-;  3dAdo.
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESC1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1
InChIKeyDBZQFUNLCALWDY-PNHWDRBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Deazaadenosine (CAS 6736-58-9): SAH Hydrolase Inhibitor for Epigenetic, Antiviral, and Anti-inflammatory Research Applications


3-Deazaadenosine (3-DZA, C3-Ado, CAS 6736-58-9) is a synthetic adenosine analogue distinguished by the replacement of the purine ring nitrogen at position 3 with carbon [1]. This structural modification confers potent inhibition of S-adenosylhomocysteine (SAH) hydrolase (Ki = 3.9 μM), an enzyme central to cellular methylation homeostasis . By blocking SAH hydrolysis, 3-Deazaadenosine elevates intracellular SAH levels, suppresses SAM-dependent methyltransferase activity, and modulates global methylation-dependent processes including m6A RNA modification, NF-κB signaling, and viral replication [2]. Its established roles span epigenetic regulation, broad-spectrum antiviral activity (HIV-1, Ebola, Marburg), and anti-inflammatory applications, with documented in vivo efficacy in murine models .

Why 3-Deazaadenosine (CAS 6736-58-9) Cannot Be Interchanged with General Adenosine Analogs in Methylation and Antiviral Research


Generic substitution with other adenosine analogs or SAH hydrolase inhibitors fails because 3-Deazaadenosine possesses a unique structural and functional profile that translates into distinct biological outcomes. Unlike 3-deazaaristeromycin, which shares SAH hydrolase inhibitory activity but fails to inhibit macrophage chemotaxis or specific protein synthesis in RAW264 cells, 3-Deazaadenosine exerts both methylation-dependent and methylation-independent effects [1]. Compared to 3-deazaneplanocin A (DZNep), which is a more potent SAH hydrolase inhibitor but also a potent EZH2 inhibitor with distinct pharmacokinetics, 3-Deazaadenosine offers a different balance of potency and off-target activity [2]. Furthermore, unlike tubercidin (7-deazaadenosine), which exhibits broad but non-selective antiviral activity with significant cytotoxicity, 3-Deazaadenosine demonstrates a narrower, more defined antiviral spectrum [3]. These functional divergences mean that substituting one analog for another yields non-equivalent experimental outcomes, making compound-specific selection critical for reproducible research.

Quantitative Differentiation of 3-Deazaadenosine (CAS 6736-58-9) from Key Analogs: Comparative Evidence for Scientific Selection


HIV-1 p24 Antigen Suppression: Comparative Potency of 3-Deazaadenosine Versus Clinical Isolate Baseline

3-Deazaadenosine demonstrates dose-dependent suppression of HIV-1 p24 antigen production in peripheral blood mononuclear cells (PBMCs) infected with clinical isolates . Against HIV-1 isolates A012 and A018, 3-Deazaadenosine achieved IC50 values of 0.15 μM and 0.20 μM, respectively . In comparative studies against paired pre- and post-AZT treatment HIV-1 isolates, 3-deazaadenosine and its analogs showed increased potency (3- to 18-fold) against AZT-resistant strains, distinguishing this class from traditional reverse transcriptase inhibitors [1].

HIV-1 antiviral p24 antigen

SAH Hydrolase Inhibition: 3-Deazaadenosine Ki Determination and Comparative Ranking

3-Deazaadenosine inhibits S-adenosylhomocysteine (SAH) hydrolase with a Ki of 3.9 μM, a value consistently reported across multiple independent sources . In a comparative study of acyclic and carbocyclic adenosine analogues in murine L929 cells, the rank order of increasing SAH hydrolase inhibitory potency was: (S)-9-(2,3-dihydroxypropyl)adenine < (RS)-3-adenin-9-yl-2-hydroxypropanoic acid (isobutyl ester) < 3-deazaneplanocin A ~ carbocyclic 3-deazaadenosine < adenosine dialdehyde < neplanocin A [1]. This places 3-deazaadenosine (as carbocyclic 3-deazaadenosine) in the mid-range of SAH hydrolase inhibitors, with approximately equivalent potency to 3-deazaneplanocin A but substantially lower than neplanocin A [1].

SAH hydrolase methylation enzyme inhibition

Functional Divergence: 3-Deazaadenosine vs. 3-Deazaaristeromycin in Macrophage Chemotaxis and Protein Synthesis

In RAW264 mouse macrophage cells, 3-deazaadenosine inhibits chemotaxis, whereas 3-deazaaristeromycin does not, despite both compounds sharing SAH hydrolase inhibitory activity [1]. Furthermore, both compounds inhibit incorporation of the methionine methyl group into phosphatidylcholine by approximately 90%, confirming their shared effect on methylation [1]. However, 3-deazaadenosine but not 3-deazaaristeromycin inhibits the synthesis of specific cellular proteins, as revealed by two-dimensional polyacrylamide gel electrophoresis [1].

chemotaxis macrophage protein synthesis

Antiviral Spectrum and Selectivity: 3-Deazaadenosine Versus Tubercidin (7-Deazaadenosine)

A comparative analysis of adenosine analogues reveals distinct antiviral selectivity profiles [1]. Carbocyclic 3-deazaadenosine (C-c3Ado) and (S)-DHPA exhibit selective activity primarily against (-)RNA viruses (measles, parainfluenza, respiratory syncytial virus, rabies, vesicular stomatitis virus) and certain (+/-)RNA viruses (reo- and rotavirus), while showing minimal inhibition of (+)RNA viruses (polio, coxsackie) and (+/-)DNA viruses (herpes simplex) [1]. In contrast, 3-deazaadenosine (non-carbocyclic) and tubercidin (7-deazaadenosine) exhibit little antiviral selectivity [1]. Tubercidin demonstrates a broader activity spectrum, encompassing (+)RNA viruses and herpes simplex in addition to (-)RNA viruses, but with associated cytotoxicity concerns [1].

antiviral selectivity broad-spectrum

Vascular Smooth Muscle Cell Proliferation: 3-Deazaadenosine Dose-Dependent Inhibition In Vitro and In Vivo

3-Deazaadenosine (c3Ado) at 50 μM significantly suppresses vascular smooth muscle cell (VSMC) proliferation in vitro [1]. Specifically, after 48 hours of 10% FCS stimulation, c3Ado treatment limited the increase in cell number to 52 ± 31%, compared to a 199 ± 29% increase in untreated controls (P < 0.001) [1]. This antiproliferative effect is mechanistically linked to interference with Ras carboxyl methylation and downstream ERK1/2 and Akt signaling [2]. In vivo, oral administration of c3Ado (150 μg/day) to C57BL/6 mice following femoral artery dilation significantly reduced neointima formation, with a neointima/media ratio of 0.7 ± 0.2 compared to 1.6 ± 0.4 in controls (P < 0.05) [2].

VSMC proliferation neointima

Anti-inflammatory Activity: NF-κB and AP-1 Pathway Suppression by 3-Deazaadenosine

3-Deazaadenosine (3-DA) suppresses inflammatory mediator secretion in LPS-treated RAW264.7 cells, including nitric oxide (NO) and prostaglandin E2 (PGE2), and reduces mRNA expression of iNOS, COX-2, TNF-α, IL-1β, and IL-6 [1]. Mechanistically, 3-DA strongly blocks AP-1 and NF-κB luciferase activity under PMA-, MyD88-, and TRIF-stimulated conditions [1]. Notably, 3-DA does not alter phosphorylation of MEK1/2 or IKKα/β but instead directly suppresses MEK1/2 and IKKα/β kinase activity and prevents their association with downstream targets ERK and IκBα, respectively [1]. In comparison, siRNA-mediated SAHH knockdown or treatment with adenosine dialdehyde (another SAHH inhibitor) produced similar inhibitory patterns against p-ERK and IκBα, confirming SAHH-dependent and -independent contributions to the anti-inflammatory phenotype [1].

NF-κB AP-1 anti-inflammatory

Targeted Application Scenarios for 3-Deazaadenosine (CAS 6736-58-9) in Preclinical Research


Epigenetic and RNA Methylation Research: Circadian Clock Modulation

In studies investigating the role of N6-methyladenosine (m6A) RNA methylation in circadian rhythm regulation, 3-Deazaadenosine (DAA) serves as a validated SAH hydrolase inhibitor to suppress global methylation potential [1]. Fustin et al. demonstrated that DAA treatment in cell culture and mice caused elongation of the circadian period, an effect phenocopied by knockdown of METTL3 (the m6A methyltransferase subunit) [1]. This application leverages 3-Deazaadenosine's ability to reduce SAM-dependent methyltransferase activity via SAH accumulation, providing a chemical tool to interrogate m6A-dependent RNA processing dynamics without genetic manipulation [1].

Antiviral Research: HIV-1 Drug Resistance and Ebola Virus Infection Models

3-Deazaadenosine is employed in HIV-1 research where its activity against AZT-resistant clinical isolates (3- to 18-fold increased potency relative to pre-treatment isolates) provides a tool for studying resistance mechanisms distinct from nucleoside reverse transcriptase inhibitors [2]. Additionally, in vitro studies demonstrate antiviral activity against Ebola and Marburg viruses in primate and mouse cell lines, with viral titer reductions exceeding 90% at micromolar concentrations [3]. In BALB/c mouse models of lethal Ebola infection, 3-Deazaadenosine treatment initiated on day 0 or 1 provides dose-dependent protection, establishing its utility in preclinical filovirus research .

Cardiovascular Disease Research: Restenosis and Vascular Smooth Muscle Cell Proliferation

In cardiovascular research, 3-Deazaadenosine (c3Ado) is utilized to investigate Ras-dependent proliferative signaling in vascular smooth muscle cells [4]. At 50 μM, c3Ado reduces FCS-induced VSMC proliferation by approximately 74% in vitro and, when administered orally at 150 μg/day, reduces neointima/media ratio by 56% in a mouse femoral artery dilation model [5]. This application capitalizes on 3-Deazaadenosine's interference with Ras carboxyl methylation and downstream ERK1/2-Akt signaling, positioning it as a chemical probe for restenosis and atherosclerosis research [4].

Inflammation and Immunology: Macrophage Function and Cytokine Regulation

Researchers investigating inflammatory signaling pathways employ 3-Deazaadenosine to dissect NF-κB and AP-1 transcriptional regulation in macrophages [6]. The compound suppresses LPS-induced expression of TNF-α, IL-1β, IL-6, NO, and PGE2 in RAW264.7 cells, acting through both SAHH-dependent methylation inhibition and direct blockade of MEK1/2 and IKKα/β kinase activity [6]. Furthermore, its selective inhibition of macrophage chemotaxis (unlike 3-deazaaristeromycin) enables functional studies of immune cell migration in inflammation models [7].

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